molecular formula C21H22N2O2 B2409851 6-methyl-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one CAS No. 380580-87-0

6-methyl-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one

Cat. No.: B2409851
CAS No.: 380580-87-0
M. Wt: 334.419
InChI Key: XDVBDTJBBIHXLE-UHFFFAOYSA-N
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Description

6-methyl-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of 6-methylquinoline with formaldehyde and morpholine under acidic conditions. The reaction is usually carried out in ethanol at the boiling point of the reaction mixture .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

6-methyl-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-5-morpholinomethyluracil
  • 6-methyl-5-piperidonomethyluracil
  • 5-nitro-6-methyluracil

Uniqueness

Compared to other similar compounds, 6-methyl-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one stands out due to its unique quinoline structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-methyl-3-(morpholin-4-ylmethyl)-4-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-15-7-8-19-17(13-15)20(16-5-3-2-4-6-16)18(21(24)22-19)14-23-9-11-25-12-10-23/h2-8,13H,9-12,14H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVBDTJBBIHXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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